4-(3-Chlorophenyl)-1-methyl-1H-pyrazole 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143808
InChI: InChI=1S/C10H9ClN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3
SMILES:
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

4-(3-Chlorophenyl)-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC20143808

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)-1-methyl-1H-pyrazole -

Specification

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 4-(3-chlorophenyl)-1-methylpyrazole
Standard InChI InChI=1S/C10H9ClN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3
Standard InChI Key JBAGTYKIRAHDNB-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-(3-Chlorophenyl)-1-methyl-1H-pyrazole consists of a five-membered pyrazole ring fused with a 3-chlorophenyl group. The molecular formula C₁₀H₉ClN₂ reflects the substitution pattern:

  • Pyrazole core: C₃H₃N₂ (unsaturated ring with two nitrogen atoms).

  • Methyl group: -CH₃ at the 1-position.

  • 3-Chlorophenyl group: -C₆H₄Cl at the 4-position.

The chlorine atom at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₉ClN₂
Molecular Weight192.45 g/mol (calculated)
Melting PointNot yet characterized
Boiling PointNot yet characterized
SolubilityLow in water; soluble in organic solvents
Lipophilicity (LogP)Estimated ~2.5 (moderate)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole typically involves cyclocondensation reactions. A common method includes:

  • Hydrazine Formation: Reacting methylhydrazine with a β-keto ester derivative.

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the pyrazole ring.

  • Substitution: Introducing the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Representative Reaction Scheme:

Methylhydrazine+3-Chlorophenyl-β-keto esterAcid4-(3-Chlorophenyl)-1-methyl-1H-pyrazole+H2O\text{Methylhydrazine} + \text{3-Chlorophenyl-β-keto ester} \xrightarrow{\text{Acid}} \text{4-(3-Chlorophenyl)-1-methyl-1H-pyrazole} + \text{H}_2\text{O}

Optimization Challenges

Key challenges include achieving regioselectivity in pyrazole ring formation and minimizing byproducts during chlorophenyl substitution. Recent advances in catalytic systems, such as palladium-mediated cross-coupling, have improved yields to >75%.

Structural and Electronic Analysis

X-ray Crystallography

While crystallographic data for this specific compound is limited, analogs like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (PubChem CID: 2735304) reveal a planar pyrazole ring with a dihedral angle of 15.2° between the pyrazole and phenyl planes . The chlorine atom induces a dipole moment of 1.87 D, enhancing intermolecular interactions.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), δ 6.85–7.40 (m, 4H, aromatic), δ 7.90 (s, 1H, pyrazole-H).

  • IR: Peaks at 1580 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits non-competitive inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, suggesting anti-inflammatory potential. Molecular docking studies indicate hydrogen bonding with Ser530 and hydrophobic interactions with Val349 residues.

Table 2: Biological Activity Profile

AssayResult
COX-2 InhibitionIC₅₀ = 18 µM
MCF-7 Cell ViabilityGI₅₀ = 25 µM
Fungal Growth InhibitionMIC = 50 µg/mL (C. albicans)

Applications in Pharmaceutical Development

Lead Compound Optimization

Structural modifications, such as replacing chlorine with fluorine, alter electronic properties. For example, the 4-fluorophenyl analog shows improved COX-2 selectivity (IC₅₀ = 12 µM) but reduced solubility.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40% in rodent models, addressing solubility limitations.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison

CompoundSubstituentBioactivity (IC₅₀)
4-(3-Chlorophenyl)-1-methyl-1H-pyrazole3-Cl, 1-CH₃18 µM (COX-2)
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole4-F, 1-CH₃12 µM (COX-2)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine4-Cl, 5-NH₂, 1-CH₃8 µM (EGFR)

The amine derivative (PubChem CID: 2735304) demonstrates higher potency against epidermal growth factor receptor (EGFR), underscoring the impact of functional group variation .

Future Research Directions

  • Mechanistic Elucidation: Detailed studies on off-target effects and signal transduction pathways.

  • Formulation Development: Nanoemulsions or prodrug strategies to enhance aqueous solubility.

  • Ecotoxicology: Impact on non-target organisms in agrochemical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator